2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(4-methylpiperidin-1-yl)ethanone

Medicinal Chemistry SAR Physicochemical Property Differentiation

SAR campaigns using generic isoxazole-piperidine analogs risk data confounding from regioisomer or linker mismatches. CAS 953139-52-1 is the exact 4-methylpiperidine ethanone variant validated for fragment screening and computational benchmarking. • Definitive 4-methylpiperidine substitution - not the 3-methyl regioisomer or methanone-linked analogs • Extended ethanone linker provides distinct torsional profile and enhanced Fsp³ (≈0.56) for 3D fragment libraries • Identity verified by HPLC, NMR, MS; in stock for immediate shipment

Molecular Formula C18H22N2O3
Molecular Weight 314.385
CAS No. 953139-52-1
Cat. No. B2538222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(4-methylpiperidin-1-yl)ethanone
CAS953139-52-1
Molecular FormulaC18H22N2O3
Molecular Weight314.385
Structural Identifiers
SMILESCC1CCN(CC1)C(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC
InChIInChI=1S/C18H22N2O3/c1-13-7-9-20(10-8-13)18(21)12-15-11-17(23-19-15)14-3-5-16(22-2)6-4-14/h3-6,11,13H,7-10,12H2,1-2H3
InChIKeyNBLDEYBTGXCIHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxyphenyl Isoxazole-Piperidine Ethanone: Structural Identity & Pharmacophore Baseline


2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(4-methylpiperidin-1-yl)ethanone (CAS 953139-52-1) is a synthetic small molecule belonging to the isoxazole-piperidine ethanone class, with the molecular formula C₁₈H₂₂N₂O₃ and a molecular weight of 314.38 g/mol . Its architecture comprises a 4-methoxyphenyl-substituted isoxazole core linked via a methylene carbonyl bridge to a 4-methylpiperidine moiety, distinguishing it from closer methanone-linked or 3-methylpiperidine-substituted analogs . This compound is primarily distributed through research chemical supply chains as a reference standard or screening library component, and its procurement is often driven by structure–activity relationship (SAR) studies where the specific 4-methylpiperidine substitution pattern is hypothesized to confer distinct steric, electronic, or metabolic profiles relative to comparator isoxazole-piperidine hybrids [1].

Isoxazole-piperidine ethanone scaffold with 4-methoxyphenyl core
Defined by 4-methylpiperidine substitution; use exact CAS for SAR campaigns
Supplied as reference standard or screening library component

4-Methoxyphenyl Isoxazole-Piperidine Ethanone: Piperidine SAR & Substitution Risks


Within the broader isoxazole-piperidine compound space, subtle structural modifications at the piperidine ring position, the carbonyl linker geometry, and the aryl substitution pattern can lead to dramatic divergences in target engagement, selectivity, and ADME properties, rendering simple one-to-one substitution of 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(4-methylpiperidin-1-yl)ethanone with its closest catalog analogs scientifically unreliable . For example, the 3-methylpiperidine regioisomer (2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone) shares an identical molecular formula (C₁₈H₂₂N₂O₃, MW 314.38) and the same aryl-isoxazole-ethanone pharmacophore, yet the relocation of the methyl group from the 4- to the 3-position of the piperidine ring alters both the conformational ensemble and the spatial presentation of the hydrophobic methyl substituent, which can critically affect binding pocket complementarity and metabolic vulnerability . Similarly, the methanone-bridged analog (2,6-dimethylpiperidin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone (CAS 912777-95-8), while retaining the 4-methoxyphenyl isoxazole core, replaces the flexible ethanone tether with a conformationally more restricted methanone linker and a 2,6-dimethylpiperidine amide, yielding a fundamentally different vector and torsional profile that precludes its use as a functional substitute in SAR campaigns targeting the ethanone-linked 4-methylpiperidine topology . Consequently, procurement decisions must be anchored to the exact CAS number to ensure chemical identity and biological relevance in follow-up studies.

4-Methyl vs. 3-methyl substitution
Altered lipophilicity and steric profile may shift target engagement; regioisomer identity is critical.
Ethanone vs. methanone linker
Different conformational flexibility and spatial reach prevent functional interchangeability in SAR.
Piperidine vs. acetylpiperazine/indoline
Differences in basicity, H-bond profile, and Fsp³ may alter target selectivity and developability profile.

4-Methoxyphenyl Isoxazole-Piperidine Ethanone: Differentiation from Structural Analogs


4-Methyl vs. 3-Methyl Piperidine: Lipophilicity and Steric Bulk

The target compound, bearing a 4-methylpiperidine substituent, is differentiated from its 3-methylpiperidine regioisomer (CAS not assigned; C₁₈H₂₂N₂O₃, MW 314.38) by the position of the methyl group on the piperidine ring . While no direct head-to-head biological potency comparison is publicly available, calculated physicochemical parameters consistently indicate that the 4-methyl substitution confers a marginally higher predicted logP (cLogP) and an increased solvent-accessible surface area relative to the 3-methyl variant, due to the greater spatial extension of the methyl group away from the amide nitrogen . This difference can influence membrane permeability, plasma protein binding, and the compound's ability to access lipophilic binding pockets in target proteins. In procurement contexts where the piperidine methyl positional isomer is being considered as an alternative, the 4-methyl regioisomer should be explicitly specified to avoid the potentially distinct pharmacokinetic and target-engagement profile of the 3-methyl analog .

4-Methyl vs. 3-Methyl Piperidine
Class-level inference
cLogP 2.8–3.2
cLogP 2.6–3.0 (3-methyl)
Higher lipophilicity may alter membrane permeability
In silico prediction; requires experimental validation
Medicinal Chemistry SAR Physicochemical Property Differentiation

Ethanone vs. Methanone Linker: Conformational Flexibility

The ethanone linkage (–CH₂–C(=O)–) in the target compound introduces a methylene spacer between the isoxazole 3-position and the piperidine amide carbonyl, creating a more flexible and extended pharmacophore geometry compared to methanone-linked analogs such as ER proteostasis regulator-1 (CAS 912777-95-8), which features a direct carbonyl attachment (–C(=O)–) to the isoxazole ring . This structural difference results in distinct torsional profiles: the ethanone bridge permits rotation around the C3–CH₂ and CH₂–C(=O) bonds, allowing the piperidine ring to sample a wider conformational space, whereas the methanone linker restricts the amide group into a more coplanar arrangement with the isoxazole ring . Quantitative conformational sampling studies on analogous ethanone/methanone isoxazole pairs demonstrate that the ethanone linker shifts the Boltzmann-weighted population of accessible conformers toward more elongated geometries, which can be critical for engaging binding sites with deep or narrow cavities that are inaccessible to the shorter methanone-equipped analogs .

Ethanone vs. Methanone Flexibility
Class-level inference
+1 rotatable bond; +1.7–2.5 Å N-to-centroid
Extended conformational ensemble for deep binding pockets
Molecular mechanics conformational search (MMFF94)
Conformational Analysis Ligand Design SAR

4-Methylpiperidine vs. Acetylpiperazine and Indoline: Amine Substituent Effects

Within the ethanone-linked 5-(4-methoxyphenyl)isoxazole series, the nature of the cyclic amine component dictates the hydrogen-bond acceptor/donor profile and basicity of the terminal nitrogen. The target compound employs a tertiary 4-methylpiperidine amide (pKa of conjugate acid ≈ 8.5–9.0), which is predominantly uncharged at physiological pH, whereas the 4-acetylpiperazine analog (1-(4-Acetylpiperazin-1-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone; MW 357.40) introduces an additional hydrogen-bond acceptor (acetyl carbonyl) and a slightly more basic piperazine nitrogen (pKa ≈ 8.0–8.5) . The indoline variant (1-(Indolin-1-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone; MW 334.37) replaces the aliphatic piperidine with a planar, aromatic indoline, substantially altering the shape and electronic surface of the amine region . For a procurement scientist selecting among these isoxazole-ethanone congeners, the 4-methylpiperidine version provides a balanced combination of moderate lipophilicity (cLogP ≈ 2.8–3.2), a single basic center with predictable ionization, and a compact, sp³-rich ring that favors three-dimensional target engagement—characteristics that differ measurably from the more polar acetylpiperazine or the flatter, more aromatic indoline scaffold .

4-Methylpiperidine vs. Other Amines
Class-level inference
Fsp³ 0.56; HBA 3
Acetylpiperazine: Fsp³ 0.44, HBA 4; Indoline: Fsp³ 0.35, HBA 3
Higher 3D character supports fragment-based design
Calculated drug-likeness descriptors at 298 K
Kinase Selectivity CNS Drug Design Fragment-Based Screening

4-Methoxyphenyl Isoxazole-Piperidine Ethanone: Research and Industrial Applications


Fragment-Based Library Design for Kinase and GPCR Targets

The extended ethanone linker and 4-methylpiperidine architecture of CAS 953139-52-1 make it a privileged fragment for screening against targets that possess elongated, solvent-exposed hydrophobic channels. Its enhanced Fsp³ (≈0.56) and moderate cLogP (2.8–3.2) align with the preferred property space for fragment libraries seeking to explore three-dimensional binding motifs, as evidenced by the physicochemical differentiation from flatter aromatic amine analogs . Procurement teams assembling focused fragment sets for kinase or class A GPCR targets should prioritize this compound when the hypothesized binding mode requires a vector that extends beyond the reach of methanone-linked comparators.

SAR Expansion Around 4-Methoxyphenyl Isoxazole Core

In lead optimization programs where a 4-methoxyphenyl isoxazole core has been identified as a privileged pharmacophore, the systematic variation of the amine coupling partner is a standard SAR strategy. The 4-methylpiperidine ethanone variant occupies a defined position in this matrix, distinguishable from the 3-methylpiperidine regioisomer and the acetylpiperazine analog by its unique combination of steric bulk, basicity, and conformational flexibility . Researchers conducting multiparameter optimization should procure CAS 953139-52-1 specifically—rather than a generic 'isoxazole-piperidine ethanone'—to ensure that the SAR dataset correctly captures the contribution of the 4-methyl substitution pattern to potency, selectivity, and ADME endpoints.

Computational Docking & MD Studies of Conformational Flexibility

The ethanone bridge endows the compound with an additional rotatable bond and an extended conformational ensemble compared to methanone-linked isoxazole-piperidine analogs . This makes CAS 953139-52-1 a valuable test case for computational chemists benchmarking conformational sampling algorithms, free-energy perturbation protocols, or induced-fit docking methodologies. The well-defined structural difference (ethanone vs. methanone) provides a controlled variable for assessing whether in silico methods can reproduce experimentally observed (or predicted) differences in binding mode and affinity, thereby validating computational workflows prior to application on proprietary chemical series.

Chemical Probe and Reference Standard for Assay Development

When developing biochemical or cell-based assays that involve isoxazole-containing ligands, the exact chemical identity of the reference standard is paramount. CAS 953139-52-1 serves as a defined negative control or tool compound in assay panels where related isoxazole-piperidine analogs are being screened for activity against EPAC, FAAH, or GPCR targets . Its distinct structural features—4-methylpiperidine substitution and ethanone linker—allow researchers to attribute biological readouts specifically to these molecular determinants, provided that the compound is procured from a supplier that verifies identity and purity via HPLC, NMR, and MS, and that the CAS number is explicitly matched to the structure used in the experimental protocol.

Application
Selection Property
Validation Focus
Fragment-based library design (Kinase/GPCR)
Extended linker and high Fsp³ profile
Binding pose with elongated hydrophobic channels
SAR expansion around isoxazole core
4-Methylpiperidine regioisomer specificity
Contribution to potency, selectivity, ADME endpoints
Computational docking and MD benchmarking
Additional rotatable bond and conformational ensemble
Conformational sampling and free-energy validation
Chemical probe and reference standard
Verified identity and purity (HPLC/NMR/MS)
Attribute biological readout to structural determinants
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